4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry
4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the strategic deployment of conformationally restricted bioisosteres is a cornerstone of lead optimization. 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride (CAS: 1423031-21-3) represents a highly specialized bicyclic [3.3.0] amine scaffold[1]. By fusing a cyclopentane ring to a pyrrolidine core and introducing a stereospecific fluorine atom, medicinal chemists can precisely control the spatial vector of the basic nitrogen while simultaneously modulating its physicochemical properties. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of this privileged scaffold, with a specific focus on its role in developing Retinol Binding Protein 4 (RBP4) antagonists and Triple Reuptake Inhibitors (TRIs).
Structural and Physicochemical Properties
The octahydrocyclopenta[c]pyrrole core is a cis-fused bicyclic system. The cis-fusion is thermodynamically favored over the trans-isomer due to the high ring strain associated with trans-fused five-membered rings.
The Fluorine Effect: Causality in Scaffold Design
The introduction of a fluorine atom at the 4-position of the cyclopentane ring is not merely a structural novelty; it is a calculated intervention designed to address specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:
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pKa Modulation (Inductive Effect): The highly electronegative fluorine atom withdraws electron density from the adjacent pyrrolidine nitrogen via the σ -bond network. This typically lowers the basicity (pKa) of the amine by 1.0 to 2.0 units compared to the non-fluorinated parent compound. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) crossing.
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Metabolic Resistance: The cyclopentane ring is highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. Substituting a hydrogen atom with fluorine blocks this metabolic soft spot, significantly increasing the compound's half-life ( t1/2 ) and microsomal stability.
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Stereoelectronic Control: The highly polarized C-F bond can participate in gauche interactions with the protonated amine, biasing the cyclopentane envelope into a specific conformation that maximizes binding affinity to the target receptor.
Table 1: Physicochemical Profile
| Property | Value/Description |
| IUPAC Name | 4-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride |
| CAS Number | 1423031-21-3[1] |
| Molecular Formula | C₇H₁₂FN · HCl |
| Molecular Weight | 165.64 g/mol [2] |
| Core Structure | cis-fused Bicyclic [3.3.0] octane system |
| Predicted pKa (Amine) | ~8.5 - 9.0 (Lowered via inductive effect) |
Synthetic Methodologies and Derivatization
The synthesis of fluorinated bicyclic amines requires precise stereochemical control. The standard approach involves the reduction of a ketone precursor followed by nucleophilic deoxyfluorination.
Figure 1: Step-by-step synthetic workflow for 4-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride.
Protocol: Synthesis of 4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride
This self-validating protocol ensures the preservation of the cis-fused geometry while installing the fluorine atom.
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Step 1: Ketone Reduction
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Procedure: Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-4-one (1.0 eq) in anhydrous methanol at 0 °C. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq). Stir for 2 hours.
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Causality: NaBH₄ provides a mild hydride source that selectively reduces the ketone to the corresponding 4-hydroxy-octahydrocyclopenta[c]pyrrole without cleaving the Boc protecting group.
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Step 2: Deoxofluorination
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Procedure: Dissolve the purified alcohol in anhydrous dichloromethane (DCM) and cool to -78 °C under inert argon. Dropwise add Diethylaminosulfur trifluoride (DAST, 1.2 eq). Allow the reaction to warm to room temperature over 4 hours.
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Causality: DAST converts the hydroxyl group into a good leaving group and subsequently delivers a fluoride ion via an Sₙ2 mechanism, resulting in the inversion of the stereocenter at the 4-position.
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Step 3: Deprotection and Salt Formation
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Procedure: Treat the fluorinated intermediate with 4M HCl in dioxane at room temperature for 3 hours. Concentrate under reduced pressure.
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Validation: Triturate the resulting solid with diethyl ether to yield the pure hydrochloride salt. Confirm purity via ¹⁹F NMR (expecting a characteristic multiplet around -160 to -180 ppm depending on stereochemistry) and LC-MS (M+H⁺ = 130.1).
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Applications in Drug Discovery: Case Studies
The octahydrocyclopenta[c]pyrrole scaffold has been successfully utilized in several high-profile medicinal chemistry campaigns.
Case Study A: Retinol Binding Protein 4 (RBP4) Antagonists
In the treatment of Atrophic Age-Related Macular Degeneration (AMD) and Stargardt Disease, preventing the accumulation of cytotoxic bisretinoids (like A2E) in the eye is critical. Cioffi et al. (2015) utilized the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core to design potent nonretinoid RBP4 antagonists[3][4].
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Mechanistic Causality: The rigid bicyclic core geometrically aligns a hydrophobic phenyl/trifluoromethyl appendage deep within the RBP4 binding cavity, while orienting a carboxylic acid moiety to interact with the solvent-exposed region. This steric blockade prevents RBP4 from binding to Transthyretin (TTR), thereby halting the ocular uptake of serum retinol.
Figure 2: Disruption of the RBP4-TTR transport complex by bicyclic [3.3.0] antagonists.
Case Study B: Triple Reuptake Inhibitors (TRIs) for Depression
Shao et al. (2011) expanded the chemical space for TRIs by incorporating the octahydrocyclopenta[c]pyrrole scaffold[5][6].
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Mechanistic Causality: Traditional antidepressants often target only SERT or NET. By utilizing the bicyclic core, researchers achieved potent, balanced inhibition across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The lipophilic nature of the scaffold, especially when fluorinated, ensures excellent brain penetrance without triggering excessive motor stimulation.
In Vitro Pharmacological Profiling Protocols
To validate the metabolic resistance conferred by the 4-fluoro substituent, researchers must employ a standardized Human Liver Microsome (HLM) stability assay.
Protocol: Microsomal Stability Assay (Self-Validating System)
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Preparation: Prepare a 1 mM stock solution of the 4-fluoro-octahydrocyclopenta[c]pyrrole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
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Incubation: Combine the compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.
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Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
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Quenching & Validation: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
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Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ). The presence of the fluorine atom should yield a significantly longer t1/2 compared to the des-fluoro analog by blocking phase I aliphatic oxidation.
Conclusion
The 4-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride scaffold is a masterclass in rational drug design. By combining the conformational rigidity of a cis-fused [3.3.0] bicyclic system with the stereoelectronic and metabolic benefits of targeted fluorination, this building block allows researchers to navigate complex structure-activity relationships (SAR) across diverse therapeutic areas, from neurodegeneration to psychiatric disorders.
References
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Cioffi, C. L., Racz, B., Freeman, E. E., Conlon, M. P., Chen, P., Stafford, D. G., ... & Petrukhin, K. (2015). "Bicyclic[3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." Journal of Medicinal Chemistry, 58(15), 5863-5888.[Link]
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Shao, L., Hewitt, M. C., Malcolm, S. C., Wang, F., Ma, J., Campbell, U. C., ... & Varney, M. A. (2011). "Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues." Journal of Medicinal Chemistry, 54(15), 5283-5295.[Link]
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- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
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